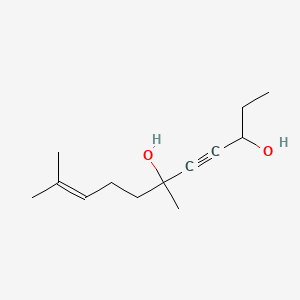
4-amino-N-(3-chloro-4-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-amino-N-(3-chloro-4-methylphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H11ClN2O2S . It belongs to the class of organic compounds known as benzenesulfonamides .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of benzenesulfonamide derivatives has been achieved via intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivatives when treated with ammonium . Another study reported the synthesis of N-(3-Amino-4-methylphenyl)benzamide in a continuous flow microreactor system .Molecular Structure Analysis
The molecular structure of “4-amino-N-(3-chloro-4-methylphenyl)benzenesulfonamide” is characterized by the presence of a benzenesulfonamide core, which is substituted with an amino group and a 3-chloro-4-methylphenyl group .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Photosensitizer Properties
The compound has shown promising potential in the field of photodynamic therapy, particularly as a photosensitizer. A specific study synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound exhibited excellent photophysical and photochemical properties in dimethyl sulfoxide, making it highly useful as a photosensitizer in photodynamic therapy. Its remarkable fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield are especially important for Type II mechanisms, indicating its potential in treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition and Antioxidant Potential
Sulfonamide hybrid Schiff bases of anthranilic acid have been synthesized, including derivatives of 4-chloro-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide. These compounds were evaluated for their enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, displaying significant inhibition. The antioxidant potential of these compounds was also determined, showing promising results. This suggests the potential application of such compounds in therapeutic treatments targeting enzyme-related disorders (Kausar et al., 2019).
Antifungal Properties
Novel azetidin-2-ones substituted with benzenesulfonamide derivatives have been synthesized and shown to possess potent antifungal activity against Aspergillus niger & Aspergillus flavus. This suggests the compound's potential in developing antifungal treatments, with significant structure-activity relationship (SAR) trends being observed (Gupta & Halve, 2015).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on “4-amino-N-(3-chloro-4-methylphenyl)benzenesulfonamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. Given their ability to inhibit carbonic anhydrase enzymes, these compounds could be investigated for potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-amino-N-(3-chloro-4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-2-5-11(8-13(9)14)16-19(17,18)12-6-3-10(15)4-7-12/h2-8,16H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNBKURTGGLQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(3-chloro-4-methylphenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2469999.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2470000.png)

![N-(3-methoxybenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2470003.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)propanoic acid](/img/structure/B2470004.png)


![N-[2-(4-methoxyphenyl)ethyl]-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2470011.png)

![3-(tert-butyl)-7-ethyl-9-methyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2470014.png)

